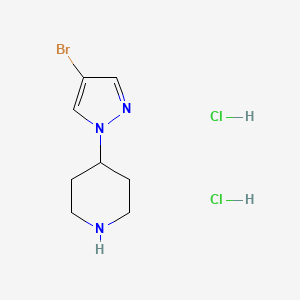
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is a chemical compound with the molecular formula C8H12BrN3·2HCl. It is a derivative of piperidine and pyrazole, characterized by the presence of a bromine atom on the pyrazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester: A similar compound with a carboxylic acid ester group.
4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride: A derivative with a methyl group on the pyrazole ring.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(4-Bromo-1H-pyrazol-1-yl)piperidine dihydrochloride (referred to as 4-BPP) is a chemical compound characterized by its unique structure, featuring a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in relation to neurotransmitter receptors and various enzymes.
The molecular formula of 4-BPP is C8H10BrN3·2HCl, with a molecular weight of approximately 285.54 g/mol. The presence of the bromine atom significantly influences its chemical behavior, enhancing its binding affinity to specific biological targets, which is crucial for its therapeutic potential.
4-BPP primarily functions through several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, including liver alcohol dehydrogenase and acetylcholinesterase, thereby affecting neurotransmission and metabolic regulation .
- Receptor Binding : The compound interacts with neurotransmitter receptors, which may modulate synaptic transmission and influence various neural pathways .
Pharmacological Effects
Research indicates that 4-BPP exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated significant anti-inflammatory properties. For instance, studies have shown that modifications on the pyrazole nucleus can lead to compounds with up to 85% inhibition of tumor necrosis factor (TNF-α) at certain concentrations .
- Antimicrobial Activity : Compounds structurally related to 4-BPP have been tested against various bacterial strains, showing promising results. For example, derivatives have been effective against Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .
- Anticancer Potential : The compound's ability to modulate cell signaling pathways suggests that it may possess anticancer properties. Research on similar pyrazole derivatives has indicated their effectiveness in inhibiting cancer cell proliferation through various mechanisms .
Study on Anti-inflammatory Effects
A study by Selvam et al. synthesized a series of pyrazole derivatives, including those with piperidine moieties, which exhibited significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) .
Antimicrobial Evaluation
Chandra et al. reported on the antibacterial activity of novel pyrazole derivatives against common pathogens. Their findings highlighted that compounds containing the piperidine structure showed enhanced antibacterial efficacy compared to their counterparts lacking this feature .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H14BrCl2N3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;;/h5-6,8,10H,1-4H2;2*1H |
InChI Key |
GQFBSQOBVPXNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















